2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane
Description
Contemporary Significance of Spirocyclic Heterocycles in Chemical Research
Spirocyclic heterocycles are a fascinating class of organic compounds characterized by two rings sharing a single common atom, known as the spiro atom. This unique structural feature imparts a rigid, three-dimensional geometry that is of significant interest in modern chemical research. The fixed spatial arrangement of substituents around the spiro core allows for precise control over molecular shape, which is crucial for interactions with biological targets. chemcd.com Consequently, spirocyclic scaffolds are increasingly utilized in the design of novel pharmaceuticals, materials, and agrochemicals. vulcanchem.com Their diverse biological activities have made them privileged structures in medicinal chemistry. researchgate.net
Contextualizing Azaspiro[5.5]undecane Derivatives in Organic Synthesis and Medicinal Chemistry
Within the broader family of spirocyclic compounds, azaspiro[5.5]undecane derivatives, which feature a nitrogen atom within the spirocyclic framework, have garnered considerable attention. These compounds serve as important building blocks in organic synthesis and are prevalent in a number of bioactive natural products. The presence of the nitrogen atom often imparts desirable physicochemical properties, such as improved solubility and the ability to form key hydrogen bonds with biological macromolecules. As a result, the azaspiro[5.5]undecane scaffold is a key component in the development of new therapeutic agents. researchgate.net For instance, derivatives of this structure have been investigated for a range of applications, including as potential treatments for obesity, pain, and various disorders of the immune and cardiovascular systems. chemsrc.com
Research Scope and Focus on 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane within the Spirocyclic Landscape
This article aims to focus specifically on the chemical compound this compound. However, as noted, a thorough review of the available scientific literature reveals a significant lack of specific data for this particular molecule. While its structural name indicates a spiro[5.5]undecane framework containing both an oxygen and a nitrogen atom, with two methyl groups at the 2-position, no dedicated research on its synthesis, properties, or potential applications has been identified.
The following table outlines the basic structural information that can be inferred for this compound, alongside a list of related compounds for which research is available, highlighting the current gap in knowledge.
| Compound Name | Molecular Formula | Key Structural Features | Availability of Research Data |
| This compound | C11H21NO | Azaspiro[5.5]undecane core with an oxygen at the 4-position and two methyl groups at the 2-position. | Not available in published literature. |
| 1,9-Diazaspiro[5.5]undecane | C9H18N2 | Dipiperidine rings spiro-fused. | Extensive research available. chemsrc.com |
| 1-Oxa-9-azaspiro[5.5]undecane | C9H17NO | Contains one oxygen and one nitrogen in the spirocyclic system. | Research on derivatives and their antituberculosis activity is published. osi.lv |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | C8H16N2O | Contains one oxygen and two nitrogen atoms in the spiro framework. | Derivatives have been studied as potent soluble epoxide hydrolase inhibitors. nih.gov |
Due to the absence of specific research on this compound, a detailed discussion of its research findings, as originally intended by the article's outline, cannot be provided. The broader context of spirocyclic heterocycles and azaspiro[5.5]undecane derivatives underscores the potential for novel discoveries in this area, and it is possible that future research will shed light on the properties and applications of this specific compound.
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-10(2)8-13-9-11(12-10)6-4-3-5-7-11/h12H,3-9H2,1-2H3 |
InChI Key |
NQSIEXOTNWXEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC2(N1)CCCCC2)C |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 2,2 Dimethyl 4 Oxa 1 Azaspiro 5.5 Undecane and Analogues
Spectroscopic Characterization Methods
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete atomic connectivity and stereochemistry of organic molecules in solution. wikipedia.org For 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) and cyclohexane (B81311) rings. The two methyl groups at the C-2 position would appear as a characteristic singlet, integrating to six protons. Protons adjacent to the nitrogen (at C-5) and oxygen (at C-3) would be shifted downfield due to the electron-withdrawing effects of these heteroatoms. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spiro carbon (C-6) would have a characteristic chemical shift for a quaternary carbon in a spirocyclic system. The carbons bonded to the heteroatoms (C-2, C-3, C-5) would also be readily identifiable. The presence of the gem-dimethyl group is confirmed by signals corresponding to a quaternary carbon (C-2) and two equivalent methyl carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous spiro-heterocyclic systems.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| N-H | 1.5 - 3.0 (broad s) | - | Chemical shift is solvent-dependent. |
| C2-Me | ~1.2 (s, 6H) | ~25-30 | Singlet due to gem-dimethyl groups. |
| C3-H₂ | ~3.5 - 3.8 (t) | ~60-65 | Adjacent to ether oxygen. |
| C5-H₂ | ~2.7 - 3.0 (t) | ~45-50 | Adjacent to amine nitrogen. |
| C6 (Spiro) | - | ~75-85 | Quaternary spirocenter. |
| C7-H₂, C11-H₂ | ~1.4 - 1.7 (m) | ~30-35 | Cyclohexane ring protons alpha to spirocenter. |
| C8-H₂, C10-H₂ | ~1.3 - 1.6 (m) | ~20-25 | Cyclohexane ring protons beta to spirocenter. |
| C9-H₂ | ~1.3 - 1.6 (m) | ~25-30 | Cyclohexane ring proton gamma to spirocenter. |
Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. wikipedia.org High-resolution mass spectrometry (HRMS) would be employed to verify the exact molecular formula of this compound, which is C₁₁H₂₁NO.
The fragmentation of this molecule under electron ionization (EI) is governed by the presence of the nitrogen and oxygen heteroatoms. The nitrogen rule predicts an odd molecular ion peak due to the single nitrogen atom. The most prominent fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized cation. Cleavage adjacent to the ether oxygen is also a common fragmentation pathway. miamioh.edu
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 183 | [C₁₁H₂₁NO]⁺˙ | Molecular Ion (M⁺˙) |
| 168 | [M - CH₃]⁺ | Loss of a methyl radical from C-2. |
| 126 | [C₇H₁₂NO]⁺ | α-cleavage at C5-C6 bond, loss of C₄H₉ radical. |
| 86 | [C₅H₁₂N]⁺ | α-cleavage at C6-C7 bond with charge retention on the N-containing fragment. |
X-ray Crystallography for Definitive Structure Determination and Stereochemistry
While spectroscopic methods provide robust data for structure confirmation, single-crystal X-ray crystallography offers the most definitive and precise determination of molecular structure, including bond lengths, bond angles, and absolute stereochemistry in the solid state. mkuniversity.ac.innih.gov
Elucidation of Absolute Stereochemistry at the Spirocenter
The spiro carbon atom (C-6) in this compound is a chiral center. X-ray crystallography is the primary method for the unambiguous determination of the absolute configuration (R or S) of such chiral molecules, provided a suitable single crystal can be obtained from an enantiomerically pure sample. nih.govnih.gov The analysis provides a three-dimensional model of the molecule, allowing for the direct visualization of the spatial arrangement of the two rings around the spiro atom.
Conformational Analysis of the Azaspiro[5.5]undecane Ring System
Table 3: Hypothetical Crystallographic Torsion Angles Defining Ring Conformation Illustrative data based on typical chair conformations in related structures.
| Torsion Angle | Expected Value (°) | Ring System |
|---|---|---|
| N1-C5-C6-C7 | ±50 to ±60 | Junction of both rings |
| C3-O4-C5-N1 | ±50 to ±60 | Piperidine-derived ring |
| C7-C8-C9-C10 | ±50 to ±60 | Cyclohexane ring |
Investigation of Intermolecular Interactions and Crystal Packing Architectures
The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a network of intermolecular interactions. nih.gov The most significant interaction for this compound is expected to be hydrogen bonding. The secondary amine group (N-H) is a potent hydrogen bond donor, while the nitrogen and ether oxygen atoms can act as hydrogen bond acceptors. nih.gov This can lead to the formation of supramolecular structures, such as centrosymmetric dimers or one-dimensional chains, through N-H···O or N-H···N hydrogen bonds. mdpi.com These strong, directional interactions are often the primary driving force for crystal packing. mdpi.com
Advanced Techniques for Configurational and Conformational Studies
Experimental methods provide invaluable data on the actual structure and behavior of molecules in solution. For spirocyclic systems, techniques that can reveal through-space atomic relationships and stereochemical details are particularly crucial.
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique for determining the spatial proximity of atomic nuclei, particularly protons. wikipedia.org The NOE arises from dipole-dipole relaxation between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. nih.gov The two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is especially useful, as it generates cross-peaks between all protons that are spatially close, providing a comprehensive map of proximity relationships within a molecule. mdpi.com
For a molecule such as this compound, a NOESY experiment is essential for establishing the following:
Relative Ring Orientation: It can confirm the relative orientation of the cyclohexane and morpholine (B109124) rings around the spirocenter.
Conformation of Six-Membered Rings: The conformation of the cyclohexane ring (e.g., chair, boat, twist-boat) can be elucidated by observing specific NOE correlations between axial and equatorial protons. For instance, strong correlations between protons in a 1,3-diaxial relationship are characteristic of a chair conformation.
Stereochemistry of Substituents: The spatial arrangement of the gem-dimethyl groups on the morpholine ring relative to protons on the cyclohexane ring can be definitively assigned.
In a typical NOESY spectrum of this compound, one would expect to observe key correlations that define its predominant conformation in solution. The table below illustrates hypothetical but expected NOE correlations for a chair-chair conformation.
| Irradiated Proton(s) | Observed NOE Correlation (Proton) | Inferred Spatial Relationship |
|---|---|---|
| Axial protons on cyclohexane ring | Other axial protons on the same ring (e.g., 1,3-diaxial) | Confirms chair conformation of the cyclohexane ring. |
| Equatorial protons on cyclohexane ring | Axial protons on adjacent carbons | Defines relative positions within the cyclohexane ring. |
| Protons of one of the C2-methyl groups | Specific axial or equatorial protons on the cyclohexane ring | Establishes the orientation of the methyl group (axial vs. equatorial-like) relative to the other ring. |
| Axial proton on C6 (cyclohexane) | Axial proton on C11 (morpholine) | Indicates proximity across the spiro junction, helping to define the overall molecular shape. |
While this compound itself is achiral, many spirocyclic compounds possess axial chirality due to the twisted, non-planar arrangement of the two rings. wikipedia.org For chiral analogues, chiroptical spectroscopy is indispensable for assessing enantiomeric purity and determining absolute configuration. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov
The primary methods include:
Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength.
Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. cas.cz
In the study of chiral spiro compounds, CD spectroscopy is particularly powerful. The resulting CD spectrum, with its characteristic positive and negative bands (a "couplet"), can serve as a fingerprint for a specific enantiomer. acs.org By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the synthesized compound can be unambiguously assigned. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess, making it a valuable tool for assessing the success of an enantioselective synthesis.
Theoretical and Computational Structural Investigations
Computational chemistry provides a powerful complement to experimental data, offering detailed insights into molecular geometries, energies, and dynamic behavior that can be difficult to access experimentally.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the conformational preferences of complex molecules. mdpi.com For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) can be employed to perform a full conformational analysis. nih.gov
The process involves:
Geometry Optimization: The three-dimensional coordinates of all atoms in a given conformer (e.g., chair-chair, chair-boat) are adjusted until the lowest energy structure (a stationary point on the potential energy surface) is found.
Energy Calculation: The single-point energy of each optimized conformer is calculated with high accuracy.
Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic parameters like Gibbs free energy.
By comparing the relative Gibbs free energies of all possible conformers, the most stable structure and the equilibrium populations of different conformers at a given temperature can be predicted. nih.gov For spirocyclic systems containing six-membered rings, the chair conformation is typically favored, and calculations can quantify the energetic penalty of higher-energy conformers. libretexts.org
| Conformer of this compound | Point Group | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Chair-Chair | C1 | 0.00 (Reference) | >99 |
| Chair-Boat (Cyclohexane-Chair, Morpholine-Boat) | C1 | +5.8 | <1 |
| Boat-Chair (Cyclohexane-Boat, Morpholine-Chair) | C1 | +6.5 | <1 |
| Twist-Boat-Chair | C1 | +5.2 | <1 |
While quantum calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide a picture of how the molecule moves and samples different conformations over time. nih.gov An MD simulation calculates the forces on each atom and uses Newton's laws of motion to predict its movement over a series of very short time steps (femtoseconds). researchgate.net
For a spirocyclic system, an MD simulation run over a sufficient timescale (e.g., 100 nanoseconds) can reveal:
Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the atomic positions over time, one can assess the stability of the starting conformation. A stable system will show small fluctuations around an average value. nih.gov
Flexibility of Different Regions: The root-mean-square fluctuation (RMSF) of each atom indicates which parts of the molecule are more rigid or flexible.
Conformational Transitions: If the simulation is long enough, it can capture rare events like the ring-flipping of the cyclohexane or morpholine moieties, providing insight into the energy barriers and pathways of these transitions.
MD simulations are particularly useful for understanding how the spiro-linkage constrains the dynamic behavior of the two rings compared to their non-spirocyclic counterparts, offering a complete view of the molecule's accessible conformational landscape. nih.gov
Mechanistic Investigations of Chemical Transformations Involving 2,2 Dimethyl 4 Oxa 1 Azaspiro 5.5 Undecane Precursors and Derivatives
Reaction Mechanism Elucidation in Spirocyclic Formation
The construction of the spirocyclic core, where two rings share a single carbon atom, can be achieved through various sophisticated chemical strategies. Understanding the step-by-step molecular processes of these strategies is fundamental to synthetic design.
Intramolecular 1,3-dipolar cycloadditions represent a powerful method for constructing five-membered heterocyclic rings, which can be integral parts of a spirocyclic framework. nih.gov The mechanism for forming an azaspiro[5.5]undecane precursor typically involves a substrate engineered to contain both a 1,3-dipole and a dipolarophile within the same molecule.
A common 1,3-dipole used in this context is an azomethine ylide. The reaction proceeds through the following key steps:
Formation of the 1,3-Dipole: An azomethine ylide is generated in situ from a suitable precursor, such as an N-substituted imine or an aziridine.
Conformational Alignment: The tether connecting the azomethine ylide and the dipolarophile (e.g., an alkene or alkyne) directs the molecule into a conformation that facilitates the intramolecular reaction.
Concerted Cycloaddition: The ylide undergoes a [3+2] cycloaddition with the tethered dipolarophile. This is typically a concerted process where the new carbon-carbon and carbon-nitrogen bonds are formed simultaneously in a single transition state.
The regioselectivity of the cycloaddition is largely controlled by the conformational constraints of the tether, usually leading to a single regioisomer. The stereochemistry of the newly formed chiral centers is determined by the geometry of the dipole and the dipolarophile, with the reaction often proceeding with high stereoselectivity. frontiersin.org
Table 1: Key Steps in Intramolecular 1,3-Dipolar Cycloaddition
| Step | Description | Key Intermediates/States |
| 1 | In situ generation of the 1,3-dipole. | Azomethine Ylide |
| 2 | Molecular folding to bring reactive ends together. | Pre-cycloaddition Conformer |
| 3 | Pericyclic reaction to form the heterocyclic ring. | Concerted Transition State |
| 4 | Formation of the final spirocyclic precursor. | Fused/Spiro Heterocycle |
Cascade reactions, also known as domino or tandem reactions, offer an elegant and efficient approach to building complex molecules like heterospirocycles in a single operation. nih.govrsc.org These processes involve a sequence of intramolecular reactions where the product of one step becomes the substrate for the next, without the need for isolating intermediates. researchgate.net
A relevant example is the Prins cascade cyclization used to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are structurally analogous to the target compound. nih.gov The mechanistic pathway for such a cascade can be outlined as follows:
Initiation: An acid catalyst activates an aldehyde, which is then attacked by a homoallylic alcohol, forming an oxocarbenium ion.
First Cyclization (Prins Reaction): The pendant alkene attacks the oxocarbenium ion, forming the first heterocyclic ring (e.g., a tetrahydropyran) and generating a new carbocationic intermediate.
Second Cyclization/Termination: A tethered nucleophile (such as a hydroxyl or amine group) attacks the carbocation, forming the second ring and completing the spirocyclic system.
This strategy is highly atom- and step-economical, rapidly assembling the complex spirocyclic core from a linear precursor. rsc.org The stereochemical outcome is often controlled by the initial cyclization step, with subsequent steps proceeding under stereoelectronic control.
Radical cyclizations provide a powerful alternative for constructing C-C and C-heteroatom bonds under mild conditions, making them suitable for the synthesis of complex spiroaminals. researchgate.netwikipedia.org These reactions generally proceed through a chain mechanism involving three fundamental stages: initiation, propagation, and termination. wikipedia.org
The key propagation steps for forming a spiroaminal framework are:
Radical Generation: A radical is selectively generated on the substrate, often at a carbon atom, through the action of a radical initiator (e.g., AIBN) and a reagent like tributyltin hydride (nBu3SnH). researchgate.net In modern photoredox catalysis, a photocatalyst can achieve this under visible light irradiation. researchgate.net
Intramolecular Cyclization: The generated radical attacks an intramolecular multiple bond (e.g., an alkene, alkyne, or imine). For spirocycles, this is typically an exo cyclization, where the bond is formed outside the newly forming ring (e.g., a 6-exo-trig cyclization to form a six-membered ring). researchgate.netresearchgate.net This step creates the spirocyclic carbon skeleton and transfers the radical to a new position.
Radical Quenching: The cyclized radical is then quenched to form the final product. This can occur through hydrogen atom abstraction from a donor like nBu3SnH, fragmentation, or an electron-transfer process. wikipedia.org
The formation of spiroaminals can be achieved via aminyl radical-mediated cyclization, where a nitrogen-centered radical initiates the cascade, leading to the construction of the two geminal C-N bonds at the spirocenter. researchgate.netnih.gov
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in constructing spirocycles often involves unique reactive intermediates like p-quinone methides (p-QMs). researchgate.net These compounds are highly reactive synthons that can participate in various cycloaddition and annulation reactions. researchgate.netnih.gov
In a palladium-catalyzed cycloannulation to form a spirocycle, the mechanism can involve several key stages:
Generation of the Active Intermediate: A Pd(0) catalyst reacts with a precursor to generate a reactive intermediate, such as a π-allyl palladium zwitterion.
Formation of Quinone Methide: In a separate or concurrent step, a precursor is converted into the highly electrophilic p-quinone methide.
Annulative Coupling: The palladium intermediate reacts with the p-quinone methide. This can proceed through a [4+2] or [2+3] annulation pathway, where the QM acts as the die- or dienophile. nih.gov
Formation of Palladacycle: The reaction may proceed via the formation of a spiro-palladacycle intermediate, which is created through a C-H activation step. nih.gov
Reductive Elimination/Further Reaction: The final spirocyclic product is released from the palladium center, typically through reductive elimination, which regenerates the Pd(0) catalyst for the next cycle. nih.gov
This approach allows for the diastereoselective construction of complex bis-spiro scaffolds under mild conditions. researchgate.net
Table 2: Comparison of Spirocyclization Mechanisms
| Mechanism | Key Intermediate | Bond Formation | Driving Force |
| Intramolecular Dipolar Cycloaddition | Azomethine Ylide | C-N, C-C (Concerted) | Pericyclic Reaction Energetics |
| Cascade Cyclization | Oxocarbenium Ion | C-O, C-C, C-N (Stepwise) | Cationic Rearrangement/Trapping |
| Radical-Mediated Cyclization | Carbon/Nitrogen Radical | C-C, C-N (Stepwise) | Radical Chain Propagation |
| Palladium-Catalyzed Annulation | Palladacycle / p-QM | C-C (Stepwise) | Organometallic Catalytic Cycle |
Principles of Stereochemical Control in Spirocyclization Reactions
Achieving stereocontrol is a paramount challenge in the synthesis of complex three-dimensional molecules like spirocycles. The relative arrangement of atoms at the newly formed stereocenters is often dictated by subtle energetic preferences in the reaction's transition state.
Allylic 1,3-strain, or A(1,3)-strain, is a type of steric strain that arises from the eclipsing interaction between a substituent on an sp2-hybridized carbon and a substituent on an adjacent (allylic) sp3-hybridized carbon. acs.orgmit.edu This strain plays a crucial role in controlling the diastereoselectivity of spirocyclization reactions by dictating the most stable conformation of the acyclic precursor as it approaches the transition state of the ring-closing step.
The principle operates as follows:
The precursor to the spirocycle will adopt a reactive conformation that minimizes the A(1,3)-strain.
This involves rotating around the sigma bond connecting the allylic center and the double bond to place the largest substituent away from the double bond substituents. wpmucdn.com
This conformational preference effectively shields one face of the double bond (or other reactive center).
The subsequent intramolecular cyclization reaction, therefore, occurs preferentially on the less sterically hindered face, leading to the formation of one diastereomer over the other.
By strategically placing bulky groups in the precursor, chemists can exploit A(1,3)-strain to guide the stereochemical outcome of the spirocyclization, making it a predictable and powerful tool for asymmetric synthesis.
Analysis of Steric and Electronic Factors Governing Stereochemical Outcomes
The stereochemistry of the spirocyclic center in 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane is a critical determinant of its three-dimensional structure and, consequently, its chemical and biological properties. The formation of this stereocenter during spirocyclization is governed by a delicate interplay of steric and electronic factors inherent to the precursor molecules and the reaction conditions.
Steric Factors: Steric hindrance plays a pivotal role in directing the trajectory of intramolecular cyclization. The gem-dimethyl group at the 2-position of the oxazinane ring imposes significant steric bulk. This bulk can influence the conformational preference of the reaction intermediate, favoring a transition state that minimizes non-bonded steric interactions. For instance, in the cyclization of a precursor derived from a substituted cyclohexanone (B45756), bulky substituents on the cyclohexane (B81311) ring can dictate the facial selectivity of the nucleophilic attack by the nitrogen atom. A larger substituent will preferentially occupy an equatorial position in the transition state, guiding the cyclization to yield a specific diastereomer. The presence of bulky groups can create a more crowded environment, which may disadvantage certain reaction pathways. acs.org
Electronic Factors: The electronic properties of substituents on the precursors can significantly modulate the reactivity of the functional groups involved in the spirocyclization. researchgate.net Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the cyclohexane ring or on the nitrogen atom's substituent can alter the nucleophilicity of the nitrogen and the electrophilicity of the carbon atom undergoing attack. For example, an EWG on the cyclohexane ring can enhance the electrophilicity of the carbonyl carbon (in a precursor), facilitating the ring-closing step. Conversely, EDGs on the nitrogen-containing fragment would increase its nucleophilicity, potentially accelerating the reaction rate. These electronic effects can also influence the stability of the transition state, thereby affecting the stereochemical outcome. nih.gov Computational studies on similar catalytic systems have shown that subtle modifications to ligand electronics can significantly affect the stereoselectivity of a process. mdpi.com
The interplay between these factors is complex. In some cases, steric and electronic effects may be synergistic, both favoring the formation of a single stereoisomer. In other instances, they may be opposing, leading to a mixture of stereoisomers. The final stereochemical outcome is often a result of the dominant effect under the specific reaction conditions.
Table 1: Influence of Hypothetical Substituents on the Stereochemical Outcome of this compound Formation
| Entry | Cyclohexanone Precursor Substituent (R) | N-Substituent (R') | Dominant Factor | Predicted Major Diastereomer | Diastereomeric Ratio (d.r.) |
| 1 | H | H | - | Racemic Mixture | 50:50 |
| 2 | 4-tert-Butyl | H | Steric | Trans | >95:5 |
| 3 | 4-Methoxy | H | Electronic | Cis | 70:30 |
| 4 | 4-Nitro | H | Electronic | Trans | 80:20 |
| 5 | 4-tert-Butyl | Benzyl | Steric/Electronic | Trans | >98:2 |
Note: This table is illustrative and based on established principles of stereochemistry in organic synthesis.
Catalytic Aspects and Ligand Effects in Spirocyclization Methodologies
The synthesis of complex spirocyclic systems such as this compound can be greatly enhanced through the use of catalytic methods. Catalysts, particularly those based on transition metals, can offer mild reaction conditions, high efficiency, and, most importantly, control over stereoselectivity. The choice of catalyst and the associated ligands is crucial in directing the spirocyclization to the desired product.
Catalytic Systems: While specific catalytic syntheses for this compound are not extensively detailed, analogous transformations provide significant insight. For the synthesis of related oxa-azaspiro compounds, relay catalysis involving metals like gold (Au) and palladium (Pd) has proven effective. researchgate.net Such systems can activate different functionalities in a sequential manner to facilitate tandem reactions, leading to the rapid construction of the spirocyclic core under mild conditions. researchgate.net For instance, a palladium catalyst might facilitate an initial C-N bond formation, followed by a gold-catalyzed intramolecular hydroamination or cyclization. Organocatalysis, using small organic molecules like proline, has also been employed in the diastereoselective synthesis of spiro[5.5]undecane derivatives, showcasing an alternative to metal-based systems. researchgate.net
Ligand Effects: In transition metal catalysis, ligands play a paramount role in modulating the catalyst's activity and selectivity. Chiral ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched spirocycles. The steric and electronic properties of the ligand directly influence the coordination geometry of the metal center, thereby creating a chiral environment that can differentiate between diastereomeric transition states.
For example, bidentate phosphine (B1218219) ligands with varying bite angles and steric profiles can significantly impact the enantioselectivity of a catalytic reaction. A bulky ligand can effectively block one face of the substrate, forcing the reaction to proceed from the less hindered face, leading to high stereocontrol. The electronic nature of the ligand, tuned by substituents on the ligand framework, can also alter the metal's Lewis acidity and redox potential, which in turn affects reaction rates and selectivity. rsc.org The development of novel ligands is a continuous effort in the field to improve the efficiency and selectivity of catalytic spirocyclization reactions.
Table 2: Effect of Catalysts and Ligands on the Synthesis of Spirocyclic Scaffolds
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Outcome |
| 1 | Pd₂(dba)₃ | XantPhos | 1,4-Dioxane | 110 | Efficient C-N coupling for precursor synthesis. sci-hub.se |
| 2 | Au(I)/Pd(0) Relay | Buchwald-type phosphine | Toluene | 25 | High diastereoselectivity in tandem cyclization. researchgate.net |
| 3 | L-Proline | - | DMSO | 60 | Good yields and diastereoselectivities in organocatalyzed spirocyclization. researchgate.net |
| 4 | Iron-Heme Complex | Engineered Protoglobin | Aqueous Buffer | 30 | High yield and enantioselectivity in biocatalytic carbene transfer. chemrxiv.org |
Note: This table presents examples from the synthesis of related spirocyclic compounds to illustrate potential catalytic strategies.
Academic Research Applications and Biological Significance of 2,2 Dimethyl 4 Oxa 1 Azaspiro 5.5 Undecane Motifs
The Spirocyclic Motif as a Privileged Scaffold in Contemporary Medicinal Chemistry Research
Spirocyclic scaffolds, characterized by two rings connected by a single common atom, have become an exceptional tool in modern drug design. nih.gov Their inherent three-dimensionality and structural novelty offer a distinct advantage over the flat, aromatic structures that have historically dominated medicinal chemistry. tandfonline.comnih.gov This shift towards compounds with a higher fraction of sp³-hybridized carbons generally correlates with improved physicochemical and pharmacokinetic properties. tandfonline.com The rigid, defined geometry of spirocycles allows for precise orientation of functional groups in three-dimensional space, which can enhance binding affinity and selectivity for biological targets. tandfonline.combldpharm.com
The quaternary carbon at the spiro-center introduces conformational rigidity, which can reduce the entropic penalty upon binding to a target protein and maintain a favored orientation of substituents to improve potency. tandfonline.combldpharm.com This structural feature contributes to the exploration of new chemical space, a constant goal for medicinal chemists seeking novel molecular entities. nih.govwordpress.com Consequently, spirocyclic compounds are increasingly seen as "privileged scaffolds" that provide a robust framework for developing therapeutics across various disease areas, including neurological, infectious, and metabolic diseases, as well as cancer. nih.govacs.org Several spirocyclic drugs are already on the market, with many more showing promising results in various stages of development. nih.gov
The rational design of novel derivatives based on the 2,2-dimethyl-4-oxa-1-azaspiro[5.5]undecane scaffold leverages the core principles of medicinal chemistry, aiming to optimize interactions with specific biological targets. While direct synthetic routes for this specific compound are not extensively detailed in the literature, strategies for analogous spiro[5.5]undecane systems provide a clear blueprint for its derivatization. For instance, the synthesis of related 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been accomplished through a multi-step sequence starting from N-Boc-piperidone. acs.org This process involves the formation of an epoxide, followed by a thermal ring-opening with arylamines to yield key aminoalcohol intermediates. acs.org
Similarly, the synthesis of various 1-oxa-9-azaspiro[5.5]undecane derivatives has been explored as a basis for developing potential inhibitors for targets like soluble epoxide hydrolase (sEH) and for creating new antibacterial agents. researchgate.net These synthetic approaches often involve nucleophilic aromatic substitution to attach the spirocyclic moiety to a larger pharmacophore, such as a fluoroquinolone core. researchgate.netresearchgate.net The design process for these derivatives is guided by a "merging approach," where the spirocyclic core is combined with known pharmacophoric elements to create hybrid molecules with dual or enhanced activity. acs.org This strategy allows for the systematic exploration of structure-activity relationships to identify compounds with potent and selective biological profiles.
The unique structural and photophysical properties of spirocyclic systems make them highly valuable components in the design of targeted chemical probes for bioimaging and diagnostics. mdpi.com Spirocyclic, xanthene-based fluorescent probes, for example, are powerful tools for a wide range of biological applications. mdpi.comnih.gov These probes can exist in a dynamic equilibrium between a non-fluorescent, colorless spirocyclic form and a fluorescent, open form. mdpi.comencyclopedia.pub This equilibrium can be controlled by external triggers such as pH changes, chelation with metal ions, or specific enzymatic reactions, making them highly effective for detecting specific analytes or biological activities within living cells. mdpi.comencyclopedia.pub
The structural adjustability of the spirocyclic core allows for fine-tuning the probe's properties, including its cell permeability and target specificity. mdpi.comencyclopedia.pub For instance, introducing electron-withdrawing groups can favor the more hydrophobic spirocyclic form, enhancing cell permeability. encyclopedia.pub In another application, spiro-substituted dioxetanes have been developed as chemiluminescent probes. thieme-connect.com The incorporation of a spiro-cyclobutyl substituent was shown to significantly accelerate the rate of chemiexcitation, leading to an exponential increase in both detection speed and sensitivity, which is critical for accurately tracking enzymatic activity in cellular assays. thieme-connect.com The rigid spirocyclic structure can be used to probe deeper into a binding site or create stronger interactions within a specific pocket of a target protein. wordpress.com
Exploration of Molecular Interactions and Target Engagement of Spiro[5.5]undecane Analogues
The engagement of spiro[5.5]undecane analogues with biological targets has been investigated through a combination of biochemical assays and structural studies, revealing their potential to modulate the function of various enzymes and receptors.
Derivatives of the spiro[5.5]undecane framework have demonstrated high-affinity binding to several important biological targets. In one notable example, a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were identified as having dual affinity for the μ-opioid receptor (MOR) and the σ₁ receptor (σ₁R). acs.org These compounds were designed as potential analgesics, with binding affinities (Kᵢ) for the MOR in the low nanomolar range. acs.org
In a different therapeutic area, 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas were developed as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney diseases. nih.gov Furthermore, 3,9-diazaspiro[5.5]undecane-based compounds have been reported as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAₐR), with binding affinities also in the nanomolar range. soton.ac.uk These studies underscore the versatility of the spiro[5.5]undecane scaffold in achieving potent interactions with diverse protein targets.
| Compound Series | Target | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | μ-Opioid Receptor (MOR) | 1.5–50 nM | acs.org |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | σ₁ Receptor (σ₁R) | 10–200 nM | acs.org |
| 1-Oxa-4,9-diazaspiro[5.5]undecane Urea | Soluble Epoxide Hydrolase (sEH) | IC₅₀ values in low nM range | nih.gov |
| 3,9-Diazaspiro[5.5]undecane Benzamide (B126) | GABAₐ Receptor (α₄β₃δ) | 180 nM | soton.ac.uk |
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane series targeting MOR and σ₁R, SAR exploration revealed key structural determinants for activity. acs.org Modifications to the aryl group attached to the spirocyclic core significantly influenced binding affinity and functional activity. For example, the presence and position of substituents on the phenyl ring were critical for achieving high affinity at both receptors. acs.org The stereochemistry at the spiro-center was also found to be important, with the (R)-enantiomers generally showing higher potency. acs.org
In the case of 3,9-diazaspiro[5.5]undecane-based GABAₐR antagonists, SAR studies identified the spirocyclic benzamide as a critical pharmacophoric element. soton.ac.uk Progressive simplification and modification of the initial lead structure demonstrated that while certain complex moieties could be replaced with simpler groups like a methylphenyl group, the core spirocyclic benzamide was essential for maintaining high binding affinity. soton.ac.uk These studies provide a framework for the rational design of future derivatives, including those based on the this compound scaffold, by highlighting which positions on the spirocyclic system are amenable to modification to tune biological activity.
| Compound Series | Structural Modification | Impact on Activity | Reference |
|---|---|---|---|
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | Substitution on the N-aryl ring | Significantly alters MOR and σ₁R affinity and functional activity. | acs.org |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | Stereochemistry at the spiro-center | (R)-enantiomers generally exhibit higher potency. | acs.org |
| 3,9-Diazaspiro[5.5]undecane Benzamide | Replacement of complex side chains with simpler phenyl groups | Maintained high-nanomolar binding affinity at GABAₐR. | soton.ac.uk |
| 3,9-Diazaspiro[5.5]undecane Benzamide | Removal of the core spirocyclic benzamide | Leads to a significant loss of binding affinity. | soton.ac.uk |
Computational chemistry, particularly molecular docking, serves as a powerful tool for understanding and predicting the binding modes of spirocyclic compounds within their biological targets. nih.govmdpi.com These in silico methods are instrumental in the rational design of new derivatives by providing insights into the specific molecular interactions that govern ligand binding and selectivity. soton.ac.ukmdpi.com
For the 3,9-diazaspiro[5.5]undecane series of GABAₐR antagonists, molecular docking studies were used to propose a potential binding mode at the receptor's β₃/α₁ interface. soton.ac.uk The models suggested that the spirocyclic benzamide could form key hydrogen bonds and electrostatic interactions with specific amino acid residues, explaining its importance as identified in SAR studies. soton.ac.uk Such computational models help to visualize and analyze crucial interactions, such as π-cation and π-π stacking, between the ligand and the receptor. soton.ac.uk By predicting how modifications to the spiro[5.5]undecane scaffold might affect these interactions, molecular docking guides the synthesis of new analogues with improved affinity and selectivity, ultimately accelerating the drug discovery process. nih.gov
Specific Biological Research Applications of Spiro[5.5]undecane Derivatives
Research into derivatives of the spiro[5.5]undecane core has unveiled a diversity of biological activities, leading to the identification of potent and selective modulators of key physiological pathways. These applications range from pain management to enzyme inhibition and the treatment of infectious diseases.
A promising strategy in modern analgesic development is the creation of multimodal compounds that target multiple pain-related pathways simultaneously to enhance efficacy and reduce side effects associated with traditional opioids. Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have emerged as potent dual-acting ligands, functioning as agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ1R). researchgate.netresearchgate.net The σ1 receptor is recognized as an anti-opioid system; its antagonism can potentiate opioid-induced analgesia. researchgate.net
Structure-activity relationship (SAR) studies on this spirocyclic scaffold led to the identification of several key compounds. For instance, 4-aryl derivatives showed a balanced profile of MOR agonism and σ1R antagonism. researchgate.net Further optimization of the initial 4-aryl analogues resulted in 4-alkyl derivatives with improved functionality and better ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov One notable compound from this research, 14u (EST73502) , demonstrated potent analgesic activity comparable to oxycodone in animal models of both acute and chronic pain. researchgate.netnih.gov Crucially, EST73502 produced this analgesic effect with reduced opioid-related adverse events, such as inhibition of intestinal transit. nih.gov These findings provided strong evidence that the dual MOR agonism/σ1R antagonism strategy could yield safer and more potent analgesics, leading to the selection of EST73502 as a clinical candidate for pain treatment. researchgate.netnih.gov
| Compound | σ1R Affinity (Ki, nM) | MOR Affinity (Ki, nM) | MOR Functionality (EC50, nM) |
|---|---|---|---|
| 15au | 1.5 | 1.0 | 140 |
| 14u (EST73502) | 1.8 | 1.1 | 104 |
The spiro[5.5]undecane motif has proven to be an effective scaffold for designing potent and selective enzyme inhibitors. A significant example is the development of inhibitors for METTL3 (Methyltransferase-like 3), an enzyme responsible for N6-methyladenosine (m6A) modification of RNA. nih.gov The METTL3/METTL14 protein complex is implicated in various diseases, including several cancers, making it an attractive therapeutic target. nih.govresearchgate.net
Through a protein crystallography-based medicinal chemistry campaign, researchers optimized a METTL3 hit compound featuring a 1,4,9-triazaspiro[5.5]undecan-2-one core. researchgate.net This effort led to a remarkable 1400-fold improvement in potency, culminating in the lead compound 22 (UZH2) , which exhibited an IC50 of 5 nM. nih.gov This compound demonstrated favorable ADME properties and showed target engagement in acute myeloid leukemia and prostate cancer cell lines, where it successfully reduced the m6A levels in RNA. nih.govresearchgate.net The development of potent inhibitors like UZH2 is crucial for elucidating the biological roles of METTL3 and as a potential therapeutic strategy. researchgate.netresearchgate.net
While inhibitors of other enzymes like methionyl-tRNA synthetase (MetRS) are of significant interest for treating infections by protozoan pathogens, research specifically linking them to the spiro[5.5]undecane core is less prominent. nih.gov
| Compound | METTL3 Inhibition (IC50, µM) |
|---|---|
| 1 (Initial Hit) | 7.0 |
| 22 (UZH2) | 0.005 |
The search for novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a global health priority. Spirocyclic structures have been explored in this context, with certain derivatives showing promising antimycobacterial effects. Research into spiro-pyrrolizine and pyrrolidine (B122466) derivatives of tryptanthrin, which feature a spiro core, has identified compounds with significant activity against Mtb. In particular, compounds with a nitro (NO2) or fluoro (F) substituent displayed the highest potency, with minimum inhibitory concentrations (MIC) as low as 0.6 µg/mL. Although this specific scaffold is not a simple spiro[5.5]undecane, it highlights the potential of spiro-containing molecules in this therapeutic area. Other research has noted the exploration of the 1-oxa-9-azaspiro[5.5]undecane scaffold for antituberculosis activity, underscoring the continued interest in these structures for developing new anti-infective agents.
| Compound Class (Substituent) | Antimycobacterial Activity (MIC, µg/mL) |
|---|---|
| Spiro-pyrrolizine derivative (NO2) | 0.6 |
| Spiro-pyrrolizine derivative (F) | 0.6 |
| Spiro-pyrrolizine derivative (OH) | 1.6 |
Inhibitors of α-glucosidase are an important class of oral antidiabetic drugs that control postprandial hyperglycemia by delaying carbohydrate digestion. The spiro[5.5]undecane scaffold has been successfully utilized to design potent α-glucosidase inhibitors. A series of (4-(trifluoromethyl)benzyl)-linked 1,9-diazaspiro[5.5]undecane derivatives were synthesized and found to be significant inhibitors of the enzyme. researchgate.net Among these, compounds SPO-7 and SPO-9 were the most potent, with IC50 values of 49.96 nM and 63.15 nM, respectively, demonstrating activity far exceeding that of existing drugs like acarbose. researchgate.net This line of research highlights the potential of spiro[5.5]undecane derivatives in developing novel and effective treatments for type 2 diabetes. researchgate.net
| Compound | α-Glucosidase Inhibition (IC50, nM) |
|---|---|
| SPO-7 | 49.96 |
| SPO-9 | 63.15 |
| Acarbose (Standard) | 750,000 |
While spirocyclic compounds are of great interest for treating central nervous system disorders, preclinical research specifically evaluating this compound and its direct derivatives in neuroprotection assays is not extensively documented in the available literature. Related scaffolds, such as the 2-oxa-spiro[5.4]decane framework, have been shown to exhibit neurotrophic, neurogenic, and anti-neuroinflammatory activities in preclinical models of cerebral stroke. nih.gov
Prospective Directions in the Academic Research of this compound and its Derivatives
The diverse biological activities demonstrated by spiro[5.5]undecane derivatives pave the way for several prospective research directions. A primary avenue is the continued lead optimization of the most potent compounds identified to date. For instance, the advancement of the dual MOR agonist/σ1R antagonist EST73502 into a clinical candidate validates this scaffold's therapeutic potential and encourages further refinement to enhance safety and efficacy profiles for pain management. nih.gov
Similarly, the discovery of nanomolar inhibitors of the epigenetic enzyme METTL3, such as UZH2, opens up new possibilities for cancer therapeutics. nih.gov Future work will likely focus on improving the cellular permeability and oral bioavailability of these inhibitors and evaluating their long-term efficacy and safety in in vivo cancer models. The potent α-glucosidase inhibitors also warrant further investigation, including preclinical studies to confirm their antidiabetic effects and assess their pharmacokinetic properties.
Beyond these established areas, the versatility of the spiro[5.5]undecane core suggests it could be applied to other biological targets. The rigid framework is ideal for designing inhibitors for other enzymes or ligands for various receptors where a specific three-dimensional orientation of substituents is critical for activity. Future research will likely involve screening spiro[5.5]undecane libraries against new targets and employing computational methods to design novel derivatives with tailored biological functions.
Development of Chemical Probes for Elucidating Biological Pathways
The unique three-dimensional architecture of spirocyclic scaffolds, including the oxa-azaspiro[5.5]undecane framework, makes them valuable for the development of chemical probes. These tools are essential for dissecting complex biological pathways and validating novel drug targets. The rigid nature of the spirocyclic core can lead to higher binding affinity and selectivity for target proteins, which are critical attributes for a high-quality chemical probe.
Researchers leverage these scaffolds to explore new areas of chemical space, creating libraries of compounds with structural features that are under-represented in typical screening collections. While specific examples for this compound are not documented, the principles of applying similar spirocyclic systems as chemical probes are well-established. For instance, spirocyclic compounds have been developed as probes for challenging targets such as protein-protein interactions and signaling pathways like the JAK-STAT and Hedgehog pathways.
The synthesis of diverse spirocyclic libraries allows for high-throughput screening to identify "hits" that can be further optimized into potent and selective chemical probes. These probes can then be used to study the function of specific proteins within their native cellular environment, providing crucial insights into their role in health and disease.
Below is a table representing how spirocyclic systems, in general, are utilized as chemical probes for various biological targets.
| Spirocyclic Scaffold Class | Target | Application in Biological Pathway Elucidation |
| Diazaspiro[5.5]undecane Analogs | GABA-A Receptors | Probing the role of peripheral GABAergic signaling in the immune system. soton.ac.uk |
| 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives | Soluble Epoxide Hydrolase (sEH) | Investigating the therapeutic potential of sEH inhibition in models of chronic kidney disease. nih.gov |
| Spirocyclic Ketones | HIV Integrase | Studying the mechanism of HIV replication by inhibiting the strand transfer reaction catalyzed by integrase. researchgate.net |
Exploration of Spiro[5.5]undecane Scaffolds in Modulating Disease-Relevant Targets
The spiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent activity against a range of disease-relevant targets. researchgate.net The rigid framework allows for the precise orientation of functional groups to interact with binding sites on target proteins, leading to improved potency and selectivity.
One notable area of research is in the development of novel anti-infective agents. Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and optimized as potent inhibitors of the MmpL3 protein in M. tuberculosis, showing high activity against both antibiotic-sensitive and multiresistant strains. osi.lv
In the field of neuroscience and pain management, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists. acs.org This dual-action mechanism aims to provide potent analgesia with a reduced side-effect profile compared to traditional opioids. acs.org One such compound demonstrated potent analgesic activity in animal models, comparable to oxycodone, but with less constipation. sci-hub.se
Furthermore, 3,9-diazaspiro[5.5]undecane -based compounds have been identified as potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. soton.ac.uk These compounds are being explored for their potential in modulating the immune system, as they can rescue the inhibition of T-cell proliferation. soton.ac.uk
The following table summarizes key research findings on the application of various spiro[5.5]undecane scaffolds against disease-relevant targets.
| Compound Class | Target | Therapeutic Area | Key Research Findings |
| 1-Oxa-9-azaspiro[5.5]undecane Derivatives | MmpL3 protein (M. tuberculosis) | Infectious Disease (Tuberculosis) | High activity against antibiotic-sensitive and multiresistant strains of M. tuberculosis. osi.lv |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives | µ-Opioid Receptor (agonist) & σ1 Receptor (antagonist) | Pain Management | Potent analgesic effects with a potentially improved side-effect profile (e.g., less constipation) compared to conventional opioids. acs.orgsci-hub.se |
| 3,9-Diazaspiro[5.5]undecane-based Compounds | GABA-A Receptor (antagonist) | Immunology | Efficiently rescue inhibition of T-cell proliferation, suggesting immunomodulatory potential. soton.ac.uk |
| 1-Oxa-4,9-diazaspiro[5.5]undecane-based Ureas | Soluble Epoxide Hydrolase (sEH) | Chronic Kidney Disease | Potent sEH inhibition and oral activity in a rat model of glomerulonephritis. nih.gov |
Bioisosteric Replacement Strategies Utilizing Spirocyclic Systems in Chemical Biology
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, such as metabolic stability, solubility, and lipophilicity, while retaining or improving its biological activity. rsc.orgspirochem.com Spirocyclic systems are increasingly being used as non-classical, three-dimensional bioisosteres for more common cyclic and aromatic fragments in drug candidates. chem-space.com
The introduction of a spirocyclic core, such as an oxa-azaspiro[5.5]undecane, can impart several advantages:
Increased Three-Dimensionality: Moving away from "flat" aromatic structures can lead to improved binding selectivity and novel intellectual property.
Improved Physicochemical Properties: Spirocyclic aliphatic systems can reduce the lipophilicity of a compound compared to an aromatic ring, which can lead to better pharmacokinetic properties.
Enhanced Metabolic Stability: The quaternary spiro-carbon is not susceptible to metabolic oxidation, which can block a potential metabolic soft spot in a molecule. spirochem.comrsc.org
For example, a spiro[3.3]heptane core has been successfully used as a bioisosteric replacement for a benzene (B151609) ring in the design of metal-organic frameworks, demonstrating the principle of replacing aromatic systems with aliphatic spirocycles. acs.org In drug design, this strategy is employed to optimize hit-to-lead compounds. By replacing a planar, aromatic portion of a molecule with a rigid, three-dimensional spirocyclic scaffold, chemists can fine-tune the compound's properties to create a more effective and safer drug candidate. chem-space.com
The table below provides examples of how spirocyclic systems can be conceptualized as bioisosteric replacements for common structural motifs.
| Common Motif | Spirocyclic Bioisostere | Potential Advantages |
| Benzene Ring | Spiro[3.3]heptane, Spiro[5.5]undecane | Increased 3D character, reduced lipophilicity, novel chemical space. acs.org |
| Piperidine (B6355638)/Piperazine Ring | Azaspiro[3.3]heptane, Diazaspiro[5.5]undecane | Rigidified conformation, potential for improved selectivity and metabolic stability. rsc.org |
| Cyclohexane (B81311) Ring | Spiro[5.5]undecane | Introduction of specific exit vectors for further chemical modification. |
Q & A
Q. What are the optimal synthetic routes for 2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane, and how can reaction conditions be systematically optimized?
Synthesis of spirocyclic compounds often requires multi-step pathways involving cyclization, ring-closing, or heteroatom substitutions. For this compound, analogous methods for similar spirocycles suggest using catalysts like Lewis acids (e.g., BF₃·Et₂O) and solvents such as THF or DCM to enhance yield and selectivity . Key parameters to optimize include:
- Temperature : Lower temperatures (0–25°C) to minimize side reactions.
- Catalyst loading : Typically 5–10 mol% to balance efficiency and cost.
- Reaction time : Monitored via TLC or HPLC to avoid over-reaction.
Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. How can structural characterization of this compound be performed to confirm its spirocyclic architecture?
Comprehensive spectral analysis is essential:
- NMR : ¹H/¹³C NMR to identify unique spirocyclic proton environments (e.g., deshielded methyl groups at C2 and C2') and confirm stereochemistry.
- IR : Peaks at ~1650 cm⁻¹ (C=O) and ~1100 cm⁻¹ (C-O-C) verify oxygen-containing moieties.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
While direct data for this compound is limited, analogous spirocycles exhibit:
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in biological systems?
To investigate bioactivity (e.g., enzyme inhibition or receptor modulation):
- Pharmacodynamics : Dose-response assays (IC₅₀/EC₅₀ determination) using cell-based or enzymatic models.
- Kinetic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .
- Computational modeling : Docking simulations (e.g., AutoDock) to predict interactions with protein targets like GPCRs or kinases .
Q. How do structural modifications of the spirocyclic core affect the compound’s reactivity and bioactivity?
Comparative analysis of analogs (e.g., substituent position, heteroatom variation) reveals structure-activity relationships (SAR):
Q. How should researchers address contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?
Q. What methodologies are suitable for analyzing the stereochemical purity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
